molecular formula C16H22O B1327738 Cyclopentyl 2-(2,6-dimethylphenyl)ethyl ketone CAS No. 898755-46-9

Cyclopentyl 2-(2,6-dimethylphenyl)ethyl ketone

Cat. No. B1327738
M. Wt: 230.34 g/mol
InChI Key: RVIAVIDRBCLMQW-UHFFFAOYSA-N
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Description

Cyclopentyl 2-(2,6-dimethylphenyl)ethyl ketone is a chemical compound with the molecular formula C16H22O and a molecular weight of 230.34 g/mol . It is also known by other names such as 1-cyclopentyl-3-(2,6-dimethylphenyl)propan-1-one .


Molecular Structure Analysis

The molecular structure of Cyclopentyl 2-(2,6-dimethylphenyl)ethyl ketone consists of a cyclopentyl group (a five-membered ring), a 2,6-dimethylphenyl group (a phenyl ring with methyl groups at the 2 and 6 positions), and an ethyl ketone group (a two-carbon chain with a ketone functional group) .


Physical And Chemical Properties Analysis

Cyclopentyl 2-(2,6-dimethylphenyl)ethyl ketone has a molecular weight of 230.34 g/mol. It has a computed XLogP3-AA value of 4.1, which is a measure of its lipophilicity. It has no hydrogen bond donors and one hydrogen bond acceptor. It has four rotatable bonds. Its exact mass and monoisotopic mass are both 230.167065321 g/mol. It has a topological polar surface area of 17.1 Ų. It has 17 heavy atoms. Its complexity, as computed by Cactvs, is 242 .

Scientific Research Applications

1. Synthesis and Chemical Properties

  • Regioselective Synthesis : Cyclopentyl 2-(2,6-dimethylphenyl)ethyl ketone has been used in the regioselective synthesis of quinolin-8-ols and tetrahydroquinolin-8-ols, highlighting its utility in creating specific chemical structures (Uchiyama et al., 1998).
  • Cycloaddition Reactions : Computational studies show its application in GaCl3-catalyzed cycloaddition reactions to form unsaturated γ-lactone derivatives, demonstrating its versatility in synthetic chemistry (Wu et al., 2005).

2. Catalysis and Polymerization

  • Transfer Hydrogenation Catalyst : Compounds derived from cyclopentyl 2-(2,6-dimethylphenyl)ethyl ketone were used in the asymmetric transfer hydrogenation of ketones, revealing its potential in catalysis (Magubane et al., 2017).
  • Green Chemistry Applications : Its derivatives have been used in green chemistry strategies for stereoselective synthesis and decarbonylation, indicating its role in environmentally friendly chemical processes (Mortko & Garcia‐Garibay, 2005).

3. Material Science and Polymer Research

  • Polymer Synthesis : Studies have explored the synthesis and characterization of homopolymers and copolymers involving 3,5-dimethylphenyl methacrylate, a related compound, showcasing its application in material science (Vijayanand et al., 2002).

4. Organic Reactions

  • Claisen Rearrangement : It has been used in the phenol- and palladium(II)-catalyzed Claisen rearrangement with cyclic enol ethers, illustrating its utility in complex organic reactions (Mikami et al., 1987).

properties

IUPAC Name

1-cyclopentyl-3-(2,6-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O/c1-12-6-5-7-13(2)15(12)10-11-16(17)14-8-3-4-9-14/h5-7,14H,3-4,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIAVIDRBCLMQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644820
Record name 1-Cyclopentyl-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl 2-(2,6-dimethylphenyl)ethyl ketone

CAS RN

898755-46-9
Record name 1-Cyclopentyl-3-(2,6-dimethylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopentyl-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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